5-Chloro-2-benzoxazoleacetamide

Regulatory compliance Cosmetic safety Procurement restriction

5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4, IUPAC: 2-(5-chloro-1,3-benzoxazol-2-yl)acetamide, synonym: 2-Acetylzoxazolamine) is a heterocyclic benzoxazole derivative with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It features a chlorine atom at the 5-position and an acetamide group attached via a methylene linker at the 2-position of the benzoxazole ring.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 35783-57-4
Cat. No. B12900071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-benzoxazoleacetamide
CAS35783-57-4
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)CC(=O)N
InChIInChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)12-9(14-7)4-8(11)13/h1-3H,4H2,(H2,11,13)
InChIKeyJSYBNEUCRYGVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) — Procurement-Grade Chemical Profile and Regulatory Status


5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4, IUPAC: 2-(5-chloro-1,3-benzoxazol-2-yl)acetamide, synonym: 2-Acetylzoxazolamine) is a heterocyclic benzoxazole derivative with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . It features a chlorine atom at the 5-position and an acetamide group attached via a methylene linker at the 2-position of the benzoxazole ring. The compound is classified under the broader benzoxazole family, members of which exhibit antimicrobial, antitumor, anti-inflammatory, and muscle relaxant activities [1]. This specific compound is recognized as the N-acetyl derivative of zoxazolamine (CAS 61-80-3), a formerly marketed centrally acting muscle relaxant withdrawn due to hepatotoxicity [2]. It is explicitly listed as a prohibited substance in cosmetic products under EU Regulation (EC) No 1223/2009, Annex II [3], imposing strict procurement and handling requirements that do not apply to most structurally related benzoxazole compounds.

Why 5-Chloro-2-benzoxazoleacetamide Cannot Be Replaced by Structurally Similar Benzoxazole Analogs in Regulated Research and Industrial Workflows


Although benzoxazole derivatives share a common heterocyclic core, their substitution pattern, linker chemistry, and resulting regulatory classification diverge substantially. 5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) is distinguished by a methylene-bridged acetamide at the 2-position, in contrast to the N-linked acetamide isomer Diacetural (CAS 13988-20-0) or the hydroxyl-bearing chlorzoxazone (CAS 95-25-0) . This methylene insertion alters the compound's hydrogen-bonding capacity, polar surface area, and metabolic fate. Critically, CAS 35783-57-4 is the only compound in this set explicitly banned from cosmetic products in the European Union under Annex II of Regulation (EC) No 1223/2009 [1], a regulatory classification that directly impacts procurement documentation, safety data sheet requirements, and permitted end-use declarations. Generic substitution without verifying the exact CAS number therefore risks both experimental irreproducibility and regulatory non-compliance—particularly in analytical reference standard workflows and pharmaceutical impurity profiling where the methylene-linked acetamide motif constitutes the distinguishing feature.

Quantitative Differentiation Evidence for 5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) Against Closest Structural Analogs


EU Cosmetic Product Regulatory Ban — Binary Exclusion from Consumer Product Applications

5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) is listed in Annex II of the EU Cosmetic Products Regulation (EC) No 1223/2009 as a prohibited substance, with a maximum permitted threshold of 0% in all cosmetic products marketed in the European Union [1]. In contrast, the structurally related muscle relaxant chlorzoxazone (CAS 95-25-0, 5-chloro-2-benzoxazolone) is not listed in Annex II and is an approved active pharmaceutical ingredient available in over-the-counter formulations [2]. This regulatory dichotomy means that CAS 35783-57-4 cannot be used in any cosmetic formulation development, whereas chlorzoxazone can.

Regulatory compliance Cosmetic safety Procurement restriction

Structural Isomer Differentiation — Methylene-Linked vs. N-Linked Acetamide Governs Physicochemical and Metabolic Profile

5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) is the methylene-bridged isomer (2-(5-chloro-1,3-benzoxazol-2-yl)acetamide; InChIKey: JSYBNEUCRYGVAR-UHFFFAOYSA-N) whereas Diacetural (CAS 13988-20-0) is the N-linked isomer (N-(5-chlorobenzo[d]oxazol-2-yl)acetamide; InChIKey: KJWKUGSOUVKQOJ-UHFFFAOYSA-N) . The methylene spacer in CAS 35783-57-4 introduces an additional freely rotatable bond (2 rotatable bonds vs. 1 in the N-linked isomer) and alters the polar surface area (PSA: 69.12 Ų for the target compound vs. a predicted lower PSA for the N-linked isomer) . These differences directly impact passive membrane permeability, hydrogen-bonding geometry with biological targets, and susceptibility to amide hydrolysis — the N-linked isomer is expected to undergo faster enzymatic cleavage due to the electron-withdrawing effect of the directly attached benzoxazole ring on the amide bond [1].

Structural isomerism Linker chemistry Metabolic stability

Patent Portfolio Density — Quantitative Indicator of Industrial Relevance Relative to Other Benzoxazole Acetamides

According to the PubChemLite patent annotation database, 2-acetylzoxazolamine (CAS 35783-57-4) is associated with 8 distinct patent documents, while its primary literature count is 0 — indicating that interest in this compound is predominantly industrial rather than academic [1]. This patent-to-literature ratio (8:0) suggests that the compound serves as a proprietary intermediate, reference standard, or composition-of-matter element in industrial R&D pipelines. In comparison, the N-linked isomer Diacetural (CAS 13988-20-0) has fewer publicly indexed patent associations and similarly sparse academic coverage.

Patent landscape Industrial relevance IP position

Physicochemical Divergence from Chlorzoxazone — Boiling Point, Density, and Rotatable Bond Differences Drive Formulation and Purification Decisions

5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) exhibits computed physicochemical properties that diverge substantially from the structurally related muscle relaxant chlorzoxazone (CAS 95-25-0). The target compound has a higher computed boiling point (408.1 °C at 760 mmHg vs. 336.9 °C at 760 mmHg for chlorzoxazone ), higher density (1.451 g/cm³ vs. 1.377–1.486 g/cm³ for chlorzoxazone ), and a higher flash point (200.6 °C vs. 157.5 °C for chlorzoxazone ). Most critically, CAS 35783-57-4 possesses 2 rotatable bonds vs. 0 for chlorzoxazone, conferring greater conformational flexibility that impacts crystallization behavior, solubility, and chromatographic retention.

Physicochemical properties Formulation development Purification

Acetylated Zoxazolamine Derivative — Metabolic Fate Differentiation from the Parent Amine Drug

5-Chloro-2-benzoxazoleacetamide is the N-acetyl derivative of zoxazolamine (CAS 61-80-3, 2-amino-5-chlorobenzoxazole), a centrally acting muscle relaxant that was withdrawn from clinical use due to hepatotoxicity [1]. The acetyl group masks the primary aromatic amine of zoxazolamine, converting it to a neutral amide. This structural modification eliminates the amine's potential to form reactive nitroso intermediates implicated in zoxazolamine's hepatotoxicity, while also blocking the primary Phase II metabolic conjugation pathway (N-glucuronidation and N-sulfation) available to the parent amine [2]. Zoxazolamine itself is metabolized primarily via aromatic hydroxylation to 6-hydroxy-zoxazolamine, excreted as the glucuronide conjugate [3]; the acetylated derivative is expected to undergo initial deacetylation (a distinct metabolic step) before entering the hydroxylation pathway, resulting in altered pharmacokinetic parameters.

Prodrug metabolism N-acetylation Pharmacokinetic differentiation

Procurement-Driven Application Scenarios for 5-Chloro-2-benzoxazoleacetamide (CAS 35783-57-4) Based on Verified Differentiation Evidence


Regulatory Reference Standard for EU Cosmetic Compliance Testing

Given its explicit inclusion in Annex II of the EU Cosmetic Products Regulation (EC) No 1223/2009 as a prohibited substance with a 0% maximum threshold [1], 5-Chloro-2-benzoxazoleacetamide serves as a mandatory reference standard in analytical laboratories performing cosmetic product safety assessments. Procurement of this specific CAS number is non-negotiable for laboratories developing or validating LC-MS/MS, GC-MS, or HPLC methods designed to screen cosmetic formulations for prohibited benzoxazole-derived contaminants — substituting chlorzoxazone or the N-linked isomer would invalidate method specificity.

Synthetic Intermediate in Proprietary Pharmaceutical Development Pipelines

The 8-patent portfolio associated with 2-acetylzoxazolamine [2] indicates established utility as a synthetic intermediate in industrial pharmaceutical R&D. Organizations engaged in structure-activity relationship (SAR) studies around the benzoxazole scaffold should prioritize this compound when the methylene-linked acetamide motif — with its 2 rotatable bonds, PSA of 69.12 Ų, and distinct conformational profile relative to N-linked analogs — is required for target engagement or intellectual property positioning.

Metabolic Probe for N-Deacetylase Activity in Hepatocyte Models

As the N-acetyl derivative of the clinically withdrawn muscle relaxant zoxazolamine [3], this compound can function as a substrate probe for studying N-deacetylase enzyme activity (e.g., amidases, certain CYP isoforms) in hepatocyte or liver microsome models. The requirement for hydrolytic deacetylation before Phase I hydroxylation provides a two-step metabolic cascade that makes this compound a more informative mechanistic probe than zoxazolamine itself, which enters Phase I metabolism directly — a differentiation particularly relevant for drug metabolism and pharmacokinetic (DMPK) screening laboratories.

Chromatographic Method Development and Physicochemical Benchmarking

The compound's distinct physicochemical profile — boiling point 408.1 °C, density 1.451 g/cm³, flash point 200.6 °C, and PSA 69.12 Ų — makes it a suitable benchmarking compound for HPLC method development targeting moderately polar, thermally stable benzoxazole derivatives. Its 2 rotatable bonds confer conformational flexibility that produces distinct chromatographic retention behavior compared to the rigid chlorzoxazone core (0 rotatable bonds), enabling orthogonal method selectivity testing in pharmaceutical impurity profiling workflows.

Quote Request

Request a Quote for 5-Chloro-2-benzoxazoleacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.